Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate and related compounds involves several chemical strategies, including the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This process yields methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are closely related compounds. The synthesis methods utilized highlight the complexity and versatility in generating these types of structures (Rudenko et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, specifically methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been elucidated through X-ray structural analysis. This analysis provides insights into the molecular geometry, bond lengths, and angles, essential for understanding the chemical behavior and reactivity of these compounds (Rudenko et al., 2012).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of related tetrahydroquinoline derivatives. For instance, the synthesis of 4-Aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline and its derivatives via ultrasound irradiation showcases the compound's versatility in chemical synthesis and potential applications in medicinal chemistry and material science (Thirumalai et al., 2006).
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate and similar compounds have been synthesized and analyzed for their molecular and crystal structures. For instance, Rudenko et al. (2013) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and determined their structure through X-ray structural analysis (Rudenko et al., 2013).
Diastereoselective Synthesis
The diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters, including methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, has been developed. Bunce et al. (2001) described a method involving alkylation, ozonolysis, and catalytic hydrogenation leading to the formation of these compounds (Bunce et al., 2001).
Antimicrobial Properties
Some derivatives of tetrahydroquinoline have shown significant antimicrobial properties. Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids and tested them for antibacterial activity, with certain derivatives showing potent activity against various bacteria (Miyamoto et al., 1990).
Potential Antimalarial Agents
Reduced 8-aminoquinoline analogues, including some tetrahydroquinoline derivatives, have been explored as potential antimalarial agents. Carroll et al. (1976) synthesized various tetrahydroquinoline derivatives and tested them against Plasmodium berghei in mice, showing some promising results (Carroll et al., 1976).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOSUHUYLKXMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
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